Methyl 3-[(2-bromophenyl)carbamoyl]-5-nitrobenzoate
Overview
Description
Methyl 3-[(2-bromophenyl)carbamoyl]-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromophenyl group, a carbamoyl group, and a nitro group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-bromophenyl)carbamoyl]-5-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of a bromine atom to the phenyl ring.
Esterification: The formation of the methyl ester from the carboxylic acid.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and carbamoyl chloride for carbamoylation.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-bromophenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 3-[(2-bromophenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-bromophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-chlorophenyl)carbamoyl]-5-nitrobenzoate
- Methyl 3-[(2-fluorophenyl)carbamoyl]-5-nitrobenzoate
- Methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate
Uniqueness
Methyl 3-[(2-bromophenyl)carbamoyl]-5-nitrobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets.
Properties
IUPAC Name |
methyl 3-[(2-bromophenyl)carbamoyl]-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O5/c1-23-15(20)10-6-9(7-11(8-10)18(21)22)14(19)17-13-5-3-2-4-12(13)16/h2-8H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMXTEKYVXMELT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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